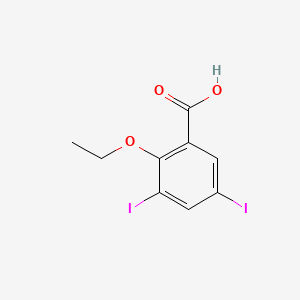

2-Ethoxy-3,5-diiodobenzoic acid

Description

Significance of Functionalized Benzoic Acid Derivatives in Organic Synthesis and Materials Science

Functionalized benzoic acid derivatives are a cornerstone of modern chemistry, serving as versatile building blocks in the synthesis of a wide array of organic molecules and advanced materials. Their prevalence stems from the dual reactivity of the aromatic ring and the carboxylic acid group. The benzene (B151609) ring can undergo various electrophilic and nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that modulate the molecule's electronic and steric properties. Concurrently, the carboxylic acid moiety provides a handle for a multitude of transformations, including esterification, amidation, and reduction, and can also participate in coordination chemistry with metal ions.

In organic synthesis, these derivatives are pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and dyes. The specific nature and position of the functional groups on the benzoic acid scaffold are critical in determining the biological activity and physical properties of the final products. For instance, the strategic placement of substituents can influence a drug's binding affinity to its target receptor or enhance its metabolic stability.

In the realm of materials science, functionalized benzoic acids are instrumental in the design of liquid crystals, polymers, and metal-organic frameworks (MOFs). The rigid aromatic core combined with the directing influence of functional groups allows for the construction of materials with tailored optical, electronic, and porous properties. The ability of the carboxylate group to coordinate with metal centers is a key principle in the formation of MOFs, which have shown promise in gas storage, catalysis, and separation technologies.

Overview of the Unique Structural Features and Reactivity Potential of 2-Ethoxy-3,5-diiodobenzoic acid

This compound, with the chemical formula C9H8I2O3, possesses a unique combination of functional groups that confer specific structural and reactive characteristics. chemspider.com The molecule is built upon a benzoic acid core, with an ethoxy group (-OCH2CH3) at the 2-position and two iodine atoms at the 3- and 5-positions.

Structural Features:

Steric Hindrance: The presence of the ethoxy group and the two bulky iodine atoms in close proximity to the carboxylic acid function creates significant steric hindrance around the carboxyl group. This can influence its reactivity in esterification and amidation reactions, potentially requiring more forcing reaction conditions.

Electronic Effects: The ethoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring. Conversely, the iodine atoms are electron-withdrawing through induction, which deactivates the ring towards electrophilic substitution. The interplay of these opposing electronic effects can lead to complex reactivity patterns.

Heavy Atom Effect: The presence of two heavy iodine atoms can influence the photophysical properties of the molecule, potentially leading to enhanced intersystem crossing and phosphorescence, a property that can be exploited in materials science applications.

Reactivity Potential:

Carboxylic Acid Reactions: The carboxylic acid group can undergo standard reactions such as esterification and amide bond formation, although the steric hindrance mentioned earlier may necessitate specific catalytic systems or reaction conditions.

Suzuki and other Cross-Coupling Reactions: The carbon-iodine bonds are susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of a wide range of substituents at the 3- and 5-positions, making it a valuable scaffold for combinatorial chemistry and the synthesis of complex molecules.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the iodine atoms and the carboxylic acid group could potentially activate the aromatic ring for nucleophilic aromatic substitution reactions under specific conditions.

A hypothetical synthesis of this compound could start from 2-ethoxybenzoic acid. sigmaaldrich.com The iodination of benzoic acid derivatives can be achieved using various reagents, and the positions of iodination are directed by the existing substituents. For instance, the synthesis of related compounds like 2-amino-3,5-diiodobenzoic acid has been reported, providing insights into the methodologies for introducing iodine atoms onto a substituted benzene ring. chemicalbook.com

Current Research Landscape and Unexplored Methodologies Pertaining to this compound

The current body of public scientific literature on this compound is notably limited. While its constituent parts, such as ethoxybenzoic acids and iodinated benzoic acids, are well-documented, this specific combination of functional groups has not been the subject of extensive investigation. This scarcity of dedicated research presents both a challenge and an opportunity.

The lack of published studies means that the specific properties, reactivity, and potential applications of this compound remain largely theoretical and inferred from related compounds. There is a clear need for fundamental research to characterize this molecule fully, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to understand its solid-state structure.

Unexplored Methodologies:

Systematic Reactivity Studies: A thorough investigation of its reactivity in various organic transformations is yet to be undertaken. This includes exploring its performance in different cross-coupling reactions, its potential as a ligand in coordination chemistry, and its susceptibility to nucleophilic substitution.

Computational Modeling: Theoretical studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into its electronic structure, molecular orbitals, and predicted reactivity, guiding future experimental work. Such studies have been performed on related compounds like 2-amino-3,5-diiodobenzoic acid, demonstrating their utility. chemicalbook.com

Exploration in Materials Science: The potential of this molecule in materials science is completely unexplored. Its di-iodo functionality makes it a candidate for the synthesis of novel polymers or as a component in the design of new luminescent materials or liquid crystals. The development of synthetic routes to di-iodinated ethoxybenzoic acid derivatives could open up new avenues in this field.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-3,5-diiodobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8I2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKNOCJPICDSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1I)I)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8I2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Ethoxy 3,5 Diiodobenzoic Acid

Established Synthetic Pathways to 2-Ethoxy-3,5-diiodobenzoic acid and Structurally Related Diiodobenzoic Acids

The traditional synthesis of this compound and its analogs often involves a sequence of reactions starting from a readily available benzoic acid derivative. These methods, while established, may present challenges in terms of regioselectivity and yield.

Strategies for Incorporating the Ethoxy Moiety into Halogenated Benzoic Acid Scaffolds

The introduction of an ethoxy group onto a benzoic acid ring can be achieved through various methods, with the Williamson ether synthesis being a common approach. This method typically involves the reaction of a hydroxybenzoic acid with an ethylating agent in the presence of a base. google.com For instance, 2-hydroxybenzoic acid (salicylic acid) can be reacted with an alkyl halide like ethyl chloride in a basic environment to form 2-ethoxybenzoic acid. google.com The reaction is often carried out in an autoclave at elevated temperatures and pressures to facilitate the conversion. google.com

Another approach involves the use of diethyl sulfate (B86663) with a starting material like methyl salicylate (B1505791) in the presence of a strong base such as potassium hydroxide. chemicalbook.com This reaction is typically performed at a controlled temperature, followed by hydrolysis of the ester to yield the corresponding ethoxybenzoic acid. chemicalbook.com

A novel method for the synthesis of 2-ethoxybenzoic acid compounds involves the use of a directing group on the benzoic acid starting material. google.com This strategy utilizes a copper-catalyzed reaction to directly functionalize the C-H bond and introduce the ethoxy group, offering a more direct route to the desired product. google.com

Regioselective Iodination Techniques for Benzoic Acid Precursors

The regioselective iodination of benzoic acid precursors is crucial for the synthesis of this compound. The carboxylic acid group directs iodination to the ortho and para positions. However, achieving di-iodination at the 3 and 5 positions of a 2-ethoxybenzoic acid requires specific iodinating agents and conditions.

One established method for the di-iodination of a related compound, salicylic (B10762653) acid (2-hydroxybenzoic acid), involves the use of iodine monochloride in glacial acetic acid. orgsyn.org This reaction, when heated, results in the formation of 2-hydroxy-3,5-diiodobenzoic acid with high yields. orgsyn.org A similar strategy could potentially be adapted for 2-ethoxybenzoic acid.

The Sandmeyer reaction provides an alternative route for introducing iodine. This involves the diazotization of an amino-substituted benzoic acid, followed by reaction with potassium iodide to yield the corresponding iodobenzoic acid. youtube.com For example, anthranilic acid can be converted to 2-iodobenzoic acid through this method. youtube.com To achieve the desired 3,5-diiodo substitution, a starting material with amino groups at these positions would be required, followed by a double Sandmeyer reaction, which can be challenging.

Decarboxylative halogenation, also known as the Hunsdiecker reaction, offers another synthetic strategy. acs.orgacs.org This method converts aromatic carboxylic acids into aryl halides. acs.orgacs.org While traditionally challenging for aromatic acids, newer methods have been developed that are more efficient. acs.org This could potentially be applied to a suitably substituted benzoic acid to introduce the iodo groups.

Advanced and Sustainable Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of halogenated aromatic compounds.

Catalyst-Mediated Reactions for Enhanced Yield and Selectivity in Iodination

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective halogenation of aromatic compounds. acs.orgacs.orgresearchgate.net Iridium and palladium catalysts have shown significant promise in the ortho-iodination of benzoic acids. acs.orgacs.orgresearchgate.netresearchgate.net These methods often utilize a directing group, such as the carboxylic acid itself, to guide the halogenation to the desired position with high selectivity. acs.orgacs.orgresearchgate.net

For instance, an iridium-catalyzed protocol allows for the ortho-selective iodination of various benzoic acids under mild conditions, without the need for additional bases or additives. acs.orgacs.orgresearchgate.net By adjusting the catalyst loading and the amount of the iodinating agent, such as N-iodosuccinimide (NIS), it is possible to achieve di-iodination. acs.org

Palladium-catalyzed methods have also been developed for the ortho-iodination of benzoic acids, sometimes in aqueous media, which aligns with the principles of green chemistry. researchgate.net These catalytic systems can offer high regioselectivity and functional group tolerance. researchgate.netresearchgate.net

| Catalyst System | Substrate | Key Features |

| Iridium Complex | Benzoic Acids | Ortho-selective, mild conditions, additive-free. acs.orgacs.orgresearchgate.net |

| Palladium(II) Acetate | Benzoic Acids | Ortho-iodination in aqueous media. researchgate.net |

| Copper(I) | Electron-deficient benzoic acids | Promoter for decarboxylative functionalizations. organic-chemistry.org |

Principles of Green Chemistry Applied to the Synthesis of Halogenated Aromatic Carboxylic Acids

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of synthesizing halogenated aromatic carboxylic acids, this involves using less hazardous reagents, employing catalytic methods to improve atom economy, and utilizing environmentally benign solvents like water. researchgate.nettaylorfrancis.com

The development of catalyst-mediated reactions, as discussed previously, is a significant step towards greener synthesis. acs.orgacs.orgresearchgate.netresearchgate.net These methods often replace stoichiometric reagents with catalytic amounts of less toxic metals. acs.orgacs.orgresearchgate.net Furthermore, performing reactions in aqueous media, as demonstrated in some palladium-catalyzed iodinations, reduces the reliance on volatile organic solvents. researchgate.net

The use of alternative halogenating agents to elemental halogens is another green approach. taylorfrancis.com Reagents like N-iodosuccinimide (NIS) are often used in modern catalytic reactions. acs.orgorganic-chemistry.org Additionally, research into microbial synthesis of aromatic compounds from renewable feedstocks presents a long-term sustainable alternative to traditional chemical synthesis. nih.gov

Isolation and Purification Techniques for Research-Scale Production of this compound

The isolation and purification of the final product are critical steps to obtain this compound of high purity. Standard laboratory techniques are employed for this purpose.

Following the reaction, the crude product is typically isolated by filtration if it precipitates from the reaction mixture. orgsyn.org If the product is soluble, an extraction workup is performed. This involves partitioning the reaction mixture between an organic solvent and an aqueous layer. orgsyn.org The organic layers are then combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. google.comorgsyn.org

Purification of the crude product is often achieved through recrystallization or column chromatography. google.comorgsyn.org Recrystallization involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals. orgsyn.org Column chromatography on silica (B1680970) gel is another effective method for separating the desired product from impurities based on their different polarities. google.comorgsyn.org The purity of the final product can be confirmed by analytical techniques such as melting point determination and spectroscopic methods.

| Technique | Purpose |

| Filtration | Isolation of a solid product from a liquid. orgsyn.orgyoutube.com |

| Extraction | Separation of the product based on its solubility in immiscible solvents. orgsyn.orgbeilstein-journals.org |

| Recrystallization | Purification of a solid product based on differences in solubility. orgsyn.org |

| Column Chromatography | Purification based on differential adsorption of components to an adsorbent. google.comorgsyn.org |

| Drying | Removal of residual water from the isolated product. google.com |

| Reduced Pressure Evaporation | Removal of volatile solvents. google.combeilstein-journals.org |

Elucidation of Chemical Reactivity and Derivatization Pathways of 2 Ethoxy 3,5 Diiodobenzoic Acid

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is a classic functional handle for a variety of transformations, including the formation of common derivatives and decarboxylation reactions.

Formation of Amides, Esters, and Anhydrides

The conversion of the carboxylic acid moiety of 2-Ethoxy-3,5-diiodobenzoic acid into amides, esters, and anhydrides follows well-established synthetic protocols. These transformations typically proceed via the activation of the carboxyl group to enhance its electrophilicity.

Amide Formation: Amidation of carboxylic acids can be achieved by reacting the acid with a primary or secondary amine in the presence of a coupling reagent. nih.gov Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium (B103445) salts. nih.gov An alternative modern approach involves the in-situ generation of activating species; for example, mixing N-chlorophthalimide and triphenylphosphine (B44618) generates chloro- and imido-phosphonium salts that efficiently activate carboxylic acids for reaction with amines at room temperature. nih.govresearchgate.net

Esterification: Esterification can be accomplished through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically with heating. Given the potential for side reactions under harsh conditions, milder methods are often preferred. These include reacting the acid with an alkyl halide in the presence of a non-nucleophilic base or using coupling reagents similar to those in amide synthesis to activate the carboxylic acid towards attack by an alcohol.

Anhydride Formation: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides are typically formed by reacting the carboxylic acid with an acyl chloride or another activated carboxylic acid derivative.

Table 1: General Conditions for Carboxylic Acid Derivatization This table presents generalized reaction conditions and is not based on experimental data for this compound specifically.

| Transformation | Reagents | Typical Solvents |

|---|---|---|

| Amidation | Amine (RNH₂ or R₂NH), Coupling Agent (e.g., EDC, PPh₃/N-chlorophthalimide) | Toluene, Acetonitrile, DMF, CH₂Cl₂ |

| Esterification | Alcohol (ROH), Acid Catalyst (e.g., H₂SO₄) or Coupling Agent | Alcohol (as solvent), Toluene, CH₂Cl₂ |

| Anhydride Formation | Dehydrating Agent (e.g., P₂O₅) or Acyl Halide (RCOCl) | Inert solvent (e.g., Dioxane, THF) |

Mechanistic Insights into Decarboxylative Reactions

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). wikipedia.org For aromatic carboxylic acids, this transformation is often challenging and requires significant energy input unless specific structural features are present. nih.gov The reaction mechanism typically involves the protonation of the ring at the ipso-carbon (the carbon bearing the carboxyl group), followed by the cleavage of the C-C bond. researchgate.net

The stability of the resulting aryl anion or aryl radical intermediate is crucial. wikipedia.org Carboxylic acids with electron-withdrawing groups, particularly at the ortho and para positions, generally undergo decarboxylation more readily. wikipedia.org In this compound, the two iodine atoms act as electron-withdrawing groups, which could facilitate decarboxylation. However, the ethoxy group at the ortho position is electron-donating, potentially counteracting this effect.

Modern methods have been developed to facilitate this transformation under milder conditions. Metallaphotoredox catalysis, for instance, can activate stable aromatic carboxylic acids for decarboxylative functionalization, such as halogenation or borylation. princeton.edu Another approach involves photoinduced copper ligand-to-metal charge transfer (LMCT), which generates an aryl radical from the copper carboxylate complex, enabling subsequent functionalization. researchgate.net These advanced methods could potentially be applied to induce the decarboxylation of this compound for further synthetic modifications. nih.govresearchgate.net

Reactions at the Aryl Iodide Sites

The two aryl iodide bonds are key sites for reactivity, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond towards oxidative addition to Pd(0) catalysts.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for forming C(sp²)-C(sp²) bonds to create biaryl compounds. libretexts.orgyonedalabs.com For this compound, selective mono- or di-arylation could be achieved by controlling the stoichiometry of the boronic acid and reaction conditions.

Sonogashira Coupling: The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. beilstein-journals.org This reaction would allow for the introduction of one or two alkynyl substituents onto the benzene (B151609) ring of this compound, yielding highly functionalized aromatic structures.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This transformation could be used to append vinylic groups at the 3- and/or 5-positions of the this compound core. The intramolecular version of this reaction is particularly useful for creating complex cyclic molecules. youtube.com

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions This table presents generalized reaction conditions and is not based on experimental data for this compound specifically.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent(s) |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ + Ligand | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, DMF, H₂O |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI, PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine, Diisopropylamine | THF, DMF, Toluene |

| Heck | Alkene | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile, Toluene |

Nucleophilic Aromatic Substitution (SNAr) on Diiodinated Aryl Systems

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. wikipedia.org The reaction proceeds via an addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.com The stability of this intermediate is critical, and the reaction is greatly accelerated by the presence of strong electron-withdrawing groups (like -NO₂) at positions ortho or para to the leaving group. wikipedia.orglibretexts.org

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making aryl iodides particularly susceptible to this transformation. This reaction can be achieved through various methods.

One common strategy is catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas or a hydrogen donor like ammonium (B1175870) formate. Another approach involves radical-based reductions. The weak C-I bond can undergo homolytic cleavage, especially under thermal or photochemical conditions, to form an aryl radical which then abstracts a hydrogen atom from the solvent or a radical scavenger. reddit.com The reaction of aryl iodides with methoxide (B1231860) ions, for instance, can proceed via a radical-induced deiodination mechanism. acs.org Enzymatic systems, such as iodothyronine deiodinases, also catalyze the reductive elimination of iodide from aromatic rings, highlighting the biological relevance of this reaction. nih.gov For this compound, selective mono-dehalogenation or complete dehalogenation to 2-ethoxybenzoic acid could be envisioned depending on the chosen reagents and conditions.

Chemical Modifications of the Ethoxy Moiety

The ethoxy group (-OCH2CH3) on the aromatic ring of this compound is a key site for chemical modification, primarily through cleavage and potential exchange reactions.

Cleavage and Ether Exchange Reactions

The cleavage of the ether bond in aryl alkyl ethers is a fundamental transformation in organic synthesis. For this compound, this would involve the breaking of the C(aryl)-O or O-C(ethyl) bond.

Acid-Mediated Cleavage:

Strong acids are the most common reagents for cleaving aryl alkyl ethers. libretexts.orgyoutube.comyoutube.com The reaction typically proceeds via protonation of the ether oxygen, which makes the adjacent alkyl group susceptible to nucleophilic attack by the conjugate base of the acid. youtube.com

With Hydrogen Halides (HI, HBr): Hydroiodic acid (HI) and hydrobromic acid (HBr) are particularly effective for this transformation. The reaction with HI would likely proceed via an S_N_2 mechanism, where the iodide ion attacks the less sterically hindered ethyl group, leading to the formation of 2-hydroxy-3,5-diiodobenzoic acid and ethyl iodide. youtube.com The general mechanism involves the initial protonation of the ether oxygen, followed by the nucleophilic attack of the halide on the ethyl group. Due to the high stability of the sp2-hybridized C-O bond of the aromatic ring, cleavage to form an aryl halide and ethanol (B145695) is highly unlikely. youtube.com

With Boron Tribromide (BBr₃): Boron tribromide is a powerful Lewis acid reagent for the demethylation and dealkylation of aryl ethers, often under milder conditions than hydrogen halides. researchgate.netnih.govnih.gov The reaction is thought to involve the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. pearson.com This is followed by nucleophilic attack of a bromide ion on the ethyl group. Subsequent hydrolysis of the resulting borate (B1201080) ester would yield 2-hydroxy-3,5-diiodobenzoic acid. pearson.com Studies on related aryl methyl ethers suggest that the reaction may proceed through a bimolecular mechanism involving two ether-BBr₃ adducts. ufp.pt

Ether Exchange Reactions:

Direct ether exchange reactions, where the ethoxy group is replaced by another alkoxy group, are less common for simple aryl ethers under standard conditions. However, under specific catalytic conditions, such transformations can be envisioned. For instance, dithioketal derivatives of related poly(arylene ether ketone)s have been shown to undergo exchange reactions with diols in the presence of N-bromosuccinimide. reading.ac.uk While not a direct ether exchange, this demonstrates the feasibility of activating the ether linkage for substitution under specific oxidative conditions.

Table 1: Predicted Products of Ethoxy Group Cleavage of this compound

| Reagent | Predicted Major Products | Reaction Type |

| HI (excess) | 2-Hydroxy-3,5-diiodobenzoic acid, Ethyl iodide | S_N_2 Cleavage |

| HBr (excess) | 2-Hydroxy-3,5-diiodobenzoic acid, Ethyl bromide | S_N_2 Cleavage |

| BBr₃, then H₂O | 2-Hydroxy-3,5-diiodobenzoic acid, Ethyl bromide | Lewis Acid-mediated Cleavage |

Multi-Component Reactions and Cascade Transformations Involving this compound

The presence of multiple functional groups—a carboxylic acid, an aromatic di-iodide, and an ethoxy group—makes this compound a potentially valuable substrate for multi-component reactions (MCRs) and cascade transformations for the synthesis of complex heterocyclic structures. nih.govtandfonline.comrsc.orgrsc.org

Multi-Component Reactions (MCRs):

MCRs are convergent chemical reactions where three or more starting materials react to form a product in a single synthetic operation.

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganicreactions.orgorganic-chemistry.org this compound could serve as the carboxylic acid component in such a reaction. For example, its reaction with an aldehyde (e.g., benzaldehyde) and an isocyanide (e.g., tert-butyl isocyanide) would be expected to yield a sterically hindered α-acyloxy amide. The general mechanism is believed to proceed through a concerted, cyclic transition state. wikipedia.orgnih.gov

Ugi Reaction: The Ugi reaction is a four-component reaction between a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, yielding a bis-amide. mdpi.comnih.gov Similar to the Passerini reaction, this compound can act as the acidic component. The reaction with an amine (e.g., aniline), an aldehyde (e.g., formaldehyde), and an isocyanide would produce a complex peptidomimetic structure. The Ugi reaction offers a high degree of structural diversity due to the variety of possible inputs. uantwerpen.be

Cascade Transformations:

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where the subsequent reaction occurs due to the functionality formed in the previous step. nih.gov The di-iodo substitution pattern of this compound makes it a prime candidate for transition-metal-catalyzed cascade reactions.

Sonogashira Coupling-Based Cascades: The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for C-C bond formation. rsc.org Given the two iodine atoms, this compound could undergo sequential Sonogashira couplings. A cascade sequence could be initiated by a Sonogashira coupling of one of the iodo-substituents with a suitably functionalized alkyne. The newly introduced functionality could then undergo an intramolecular cyclization with the remaining iodo-substituent or the carboxylic acid group to form a heterocyclic system. Such cascade reactions are valuable for the efficient construction of complex molecules from simple starting materials.

Table 2: Hypothetical Multi-Component and Cascade Reactions of this compound

| Reaction Type | Reactants (Example) | Potential Product Class |

| Passerini Reaction | Benzaldehyde, tert-Butyl isocyanide | α-Acyloxy amide |

| Ugi Reaction | Aniline, Formaldehyde, Cyclohexyl isocyanide | Bis-amide (Peptidomimetic) |

| Sonogashira Cascade | Terminal alkyne (e.g., with a nucleophilic group) | Fused Heterocycle |

Advanced Spectroscopic and Crystallographic Investigations of 2 Ethoxy 3,5 Diiodobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-resolution NMR spectroscopy stands as a cornerstone for the unambiguous determination of the complex structures of 2-Ethoxy-3,5-diiodobenzoic acid and its derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the complete chemical structure.

While 1D ¹H and ¹³C NMR spectra provide initial information on the chemical environments of protons and carbons, 2D NMR techniques are crucial for assembling the molecular puzzle. For a related compound, 2-ethoxybenzoic acid, the ¹H NMR spectrum provides foundational data on the proton environments. chemicalbook.com Similarly, the ¹H NMR spectrum of 2,3,5-triiodobenzoic acid offers insights into the effects of multiple iodine substitutions on the aromatic proton signals. chemicalbook.com

Two-dimensional NMR techniques are paramount for establishing the connectivity and stereochemistry of this compound derivatives. youtube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.edu It reveals which protons are adjacent to each other, helping to piece together fragments of the structure, such as the ethoxy group and the aromatic spin system. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It provides a direct link between the proton and carbon skeletons of the molecule, confirming the assignment of specific protons to their attached carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.edu HMBC is particularly powerful for connecting different molecular fragments, such as linking the ethoxy group to the diiodobenzoyl moiety and identifying the positions of the iodine and carboxylic acid substituents on the aromatic ring. youtube.comyoutube.com The analysis of these correlations allows for the unambiguous assignment of all proton and carbon signals. beilstein-journals.org

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, illustrating the expected chemical shifts.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H4 | ~8.1 | C1: ~135 |

| H6 | ~8.0 | C2: ~158 |

| O-CH₂-CH₃ | ~4.2 (q) | C3: ~95 |

| O-CH₂-CH₃ | ~1.5 (t) | C4: ~145 |

| COOH | ~13.0 | C5: ~98 |

| C6: ~140 | ||

| C=O: ~168 | ||

| O-CH₂-CH₃: ~68 | ||

| O-CH₂-CH₃: ~15 |

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates and mechanisms of conformational changes in molecules. For derivatives of this compound, DNMR could be employed to investigate processes such as restricted rotation around the C-O bond of the ethoxy group or the C-C bond connecting the carboxylic acid to the aromatic ring. By analyzing changes in the NMR spectra at different temperatures, it is possible to determine the energy barriers associated with these conformational interchanges. This information provides valuable insights into the flexibility and dynamic behavior of these molecules in solution. mdpi.com

Mass Spectrometry (MS) for Elucidating Reaction Mechanisms and Product Confirmation in Research Contexts

Mass spectrometry is a vital analytical tool for the characterization of this compound and its derivatives, offering precise molecular weight determination and structural information through fragmentation analysis. chemspider.comnih.gov

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy. nih.gov For this compound (C₉H₈I₂O₃), the monoisotopic mass is 417.8508 g/mol . chemspider.com HRMS can confirm the elemental composition of the parent compound and its synthetic derivatives, which is crucial for verifying the successful outcome of a chemical reaction.

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of ions. nih.govnih.gov In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This technique provides detailed structural information by revealing how the molecule breaks apart. For derivatives of this compound, MS/MS can be used to confirm the identity of reaction products and to elucidate reaction mechanisms by analyzing the fragmentation patterns of intermediates and final products. researchgate.net

A hypothetical fragmentation data table for this compound is presented below.

| Precursor Ion (m/z) | Product Ions (m/z) | Plausible Neutral Loss |

| 418 [M-H]⁻ | 390 | CO |

| 418 [M-H]⁻ | 373 | CO₂H |

| 418 [M-H]⁻ | 291 | I |

| 418 [M-H]⁻ | 164 | 2I |

Single-Crystal X-ray Diffraction Analysis

A hypothetical crystallographic data table for this compound is presented below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| β (°) | ~95 |

| Volume (ų) | ~1060 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~2.6 |

Determination of Molecular Geometry and Conformational Preferences

The molecular geometry of diiodobenzoic acids is primarily determined through single-crystal X-ray diffraction. For the analogous compound, 2-amino-3,5-diiodobenzoic acid, studies have revealed a nearly planar conformation of the benzene (B151609) ring. nih.gov The substitution of the ethoxy group at the C2 position in place of the amino group is expected to introduce specific conformational preferences due to the steric bulk and rotational freedom of the ethyl chain.

The carboxylic acid group is typically coplanar with the benzene ring to maximize π-conjugation. However, intramolecular hydrogen bonding between the carboxylic proton and the oxygen of the ethoxy group could lead to a slight twist. The ethoxy group itself will adopt a conformation that minimizes steric hindrance with the adjacent iodine atom and the carboxylic acid group. The C(ring)-O-C-C torsion angle would be a key determinant of its spatial orientation.

Key geometric parameters for the core structure, based on the 2-amino-3,5-diiodobenzoic acid analogue, are presented below. nih.gov These values provide a reliable estimate for the geometry of this compound.

Table 1: Selected Bond Lengths and Angles for the 2-substituted-3,5-diiodobenzoic acid scaffold (data from 2-amino-3,5-diiodobenzoic acid)

| Parameter | Value |

|---|---|

| C-I (avg.) | ~2.09 Å |

| C=O | ~1.25 Å |

| C-O(H) | ~1.31 Å |

| C-C (aromatic, avg.) | ~1.39 Å |

| ∠ C-C-I (avg.) | ~120° |

| ∠ O=C-O(H) | ~122° |

Analysis of Intermolecular Interactions: Hydrogen Bonding and Halogen Bonding

The solid-state architecture of iodinated benzoic acids is governed by a combination of strong hydrogen bonds and weaker, but structurally significant, halogen bonds. chemspider.com

Hydrogen Bonding: The most prominent intermolecular interaction is the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This classic R²₂(8) graph set motif is a robust and predictable feature in virtually all carboxylic acids and is confirmed in the crystal structure of 2-amino-3,5-diiodobenzoic acid. nih.gov The O···O distance in these dimers is typically around 2.6-2.7 Å.

Halogen Bonding: Halogen bonds are noncovalent interactions where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. nih.govsigmaaldrich.com In the crystal structure of diiodo- and tri-iodobenzoic acid derivatives, several types of halogen bonds are observed:

Type I I···I Interactions: These are characterized by symmetric C-I···I-C angles (θ₁ ≈ θ₂).

Type II I···I Interactions: These exhibit a "bent" geometry where one C-I···I angle is close to 180° and the other is close to 90°, representing a true halogen bond.

I···O Interactions: The iodine atoms can also interact with the carbonyl oxygen of the carboxylic acid group from a neighboring molecule.

In derivatives of 3,5-diiodobenzoic acid, type II I···I interactions are often crucial in linking the primary hydrogen-bonded dimers into larger assemblies.

Crystal Packing Features and Supramolecular Assembly in the Solid State

Primary Dimer Formation: Molecules first form robust centrosymmetric dimers through carboxylic acid hydrogen bonding. nih.gov

Secondary Assembly via Halogen Bonds: These dimers then act as super-synthons, which are organized into higher-order structures by halogen bonds. In the case of 2-amino-3,5-diiodobenzoic acid, the dimers are linked into chains. nih.gov Coordination polymers based on 3,5-diiodobenzoate ligands demonstrate that I···I and I···O interactions can extend these structures into 2D sheets and 3D supramolecular networks.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics Investigations

Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the molecular environment. The FT-IR and Raman spectra of this compound would be characterized by vibrations from the substituted benzene ring, the carboxylic acid, and the ethoxy group. The expected vibrational frequencies, based on data from benzoic acid, 2,3,5-tri-iodobenzoic acid, and 2-amino-3,5-diiodobenzoic acid, are summarized below. nih.gov

Table 2: Predicted FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H stretch | 3300 - 2500 (broad) | Carboxylic acid, very broad due to strong H-bonding. |

| C-H stretch (aromatic) | 3100 - 3000 | Aromatic C-H vibrations. |

| C-H stretch (aliphatic) | 2980 - 2850 | CH₃ and CH₂ stretching of the ethoxy group. |

| C=O stretch | 1710 - 1680 | Carbonyl of the hydrogen-bonded carboxylic acid dimer. |

| C=C stretch (aromatic) | 1600 - 1450 | Benzene ring skeletal vibrations. |

| C-O stretch | 1320 - 1210 | Coupled C-O stretching and O-H in-plane bending in the carboxylic group. |

| C-O-C stretch (ether) | 1270 - 1200 (asymm.) 1150 - 1085 (symm.) | Stretching of the aryl-ethyl ether linkage. |

| O-H out-of-plane bend | ~920 (broad) | Characteristic of carboxylic acid dimers. |

| C-I stretch | Below 400 | Heavy C-I bond vibrations, often more prominent in Raman spectra. |

Molecular Dynamics Investigations: Temperature-dependent or solvent-dependent FT-IR and Raman spectroscopy can provide insights into molecular dynamics. For instance, changes in the shape and position of the O-H and C=O stretching bands can be used to study the strength and dynamics of the hydrogen bonding network. Similarly, low-frequency Raman spectroscopy is particularly sensitive to lattice vibrations and can be used to study phase transitions and the collective motions of the molecules within the crystal lattice, which are influenced by the weaker halogen bonds.

An article on the computational and theoretical studies of this compound cannot be generated at this time. Extensive searches for scientific literature detailing quantum chemical calculations, mechanistic investigations, and molecular dynamics simulations specifically for this compound have yielded no relevant results.

The required sections and subsections of the requested article, such as Density Functional Theory (DFT) for Molecular Orbital Analysis, Electrostatic Potential (MEP) Mapping, Transition State Characterization, and Energy Profile Determination, necessitate in-depth research data that is not available in the public domain for this compound. Without foundational studies to draw upon, it is not possible to create a scientifically accurate and informative article that adheres to the provided outline and quality standards.

Computational and Theoretical Studies on 2 Ethoxy 3,5 Diiodobenzoic Acid

Advanced Bonding Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Following extensive and targeted searches for computational and theoretical studies focusing on 2-Ethoxy-3,5-diiodobenzoic acid, it has been determined that specific research detailing the Natural Bond Orbital (NBO) analysis of this compound is not available in the public domain. While computational chemistry is a powerful tool for understanding molecular structures and bonding, it appears that this compound has not yet been the subject of such published research.

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule. It allows chemists to investigate donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. Higher E(2) values indicate stronger interactions and greater stabilization of the molecule.

For instance, in a related compound, 2-amino-3,5-diiodobenzoic acid, a similar computational analysis was performed, revealing insights into its molecular geometry, electronic properties, and non-linear optical characteristics. Such studies typically involve calculating the energies of various orbital interactions, such as those between lone pairs (LP) and anti-bonding orbitals (σ* or π*), or between bonding (σ or π) and anti-bonding orbitals.

Although no specific data tables or detailed research findings for the NBO analysis of this compound can be presented, the general principles of NBO analysis suggest that a study of this compound would likely investigate:

Intramolecular Hydrogen Bonding: The interaction between the ethoxy group's oxygen and the carboxylic acid's hydrogen, and any potential interactions involving the iodine atoms.

Electron Delocalization in the Benzene (B151609) Ring: The π --> π* interactions within the aromatic system, which contribute significantly to the molecule's stability.

Influence of Substituents: The effect of the ethoxy and iodo substituents on the electronic structure and bonding of the benzoic acid backbone.

Without dedicated research on this compound, a quantitative description of its bonding characteristics through NBO analysis remains speculative. Future computational studies would be necessary to provide the specific data required for a thorough and scientifically accurate advanced bonding analysis of this particular compound.

Applications of 2 Ethoxy 3,5 Diiodobenzoic Acid in Advanced Chemical Synthesis and Materials Science

Strategic Building Block in the Synthesis of Complex Organic Molecules

2-Ethoxy-3,5-diiodobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in the field of organic synthesis. Its unique substitution pattern, featuring an ethoxy group, a carboxylic acid, and two iodine atoms, provides multiple reactive sites for constructing intricate molecular architectures. The presence of two iodine atoms at the 3- and 5-positions makes it an ideal substrate for various cross-coupling reactions, enabling the programmed introduction of new carbon-carbon and carbon-heteroatom bonds.

Precursor in the Formation of Polycyclic and Heterocyclic Compounds

The di-iodo substitution on the benzene (B151609) ring of this compound is particularly significant for the synthesis of complex polycyclic and heterocyclic systems. The iodine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings. This reactivity allows for the sequential or simultaneous formation of new bonds at the 3- and 5-positions.

For instance, a double Sonogashira coupling with terminal alkynes can introduce two new acetylenic side chains. These can then undergo intramolecular cyclization reactions, facilitated by the existing ethoxy and carboxylic acid groups, to form fused ring systems. Similarly, sequential Suzuki couplings with different boronic acids can lead to the construction of complex biaryl or terphenyl structures, which are cores of many advanced materials and pharmaceutical compounds. While specific examples detailing the use of this compound are not prevalent in mainstream literature, the synthetic utility of di-iodinated benzoic acid derivatives is a well-established strategy for accessing complex heterocyclic scaffolds. nih.gov The strategic placement of the iodine atoms allows for regioselective functionalization, which is a key step in building up the complexity required for polycyclic aromatic compounds. beilstein-journals.orgnih.gov

Role in the Design and Construction of Novel Molecular Scaffolds

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The design of novel scaffolds is central to drug discovery and materials science. This compound, with its array of functional groups, is an exemplary starting point for creating new molecular scaffolds. mdpi.com

The differential reactivity of its functional groups—the carboxylic acid (for amidation, esterification), the iodine atoms (for cross-coupling), and the ethoxy group (which can be cleaved to a phenol (B47542) for further reaction)—allows for a modular approach to synthesis. Chemists can selectively react one site while leaving the others intact for subsequent transformations. This controlled, stepwise approach enables the construction of three-dimensional molecules with precisely defined shapes and functionalities. For example, the carboxylic acid can be converted to an amide to introduce a peptide chain, while the iodine atoms can be used to attach aromatic or aliphatic groups via coupling reactions, leading to a diverse library of compounds from a single starting material.

Contributions to Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry focuses on the non-covalent interactions between molecules. This compound is a prime candidate for studies in this field due to its capacity for forming strong and directional intermolecular interactions, which are essential for the rational design of crystalline materials.

Self-Assembly into Co-crystals and Porous Materials (e.g., Metal-Organic Frameworks, Coordination Polymers)

The carboxylic acid group of this compound can be deprotonated to a carboxylate, which is an excellent ligand for coordinating with metal ions. This makes the molecule a suitable organic linker for the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). mdpi.comnih.gov In these structures, the organic linker connects metal-containing nodes to form one-, two-, or three-dimensional networks. rsc.org The resulting materials can have porous structures with applications in gas storage, separation, and catalysis.

By choosing appropriate metal centers and reaction conditions, the geometry and connectivity of the resulting framework can be controlled. researchgate.net The ethoxy group and iodine atoms would project into the pores of the MOF, influencing the pore size and chemical environment, which can be tailored for specific applications. For instance, the iodine atoms can provide sites for post-synthetic modification or act as heavy atoms for enhanced properties.

The table below illustrates the potential of various benzoic acid derivatives as linkers in the formation of coordination polymers, highlighting the structural diversity achievable.

| Ligand | Metal Ion | Resulting Structure Type | Reference |

| 3-Nitro-4-(pyridin-4-yl)benzoic acid | Cd(II) | Fourfold interpenetrating 3D framework | nih.gov |

| 3-Nitro-4-(pyridin-4-yl)benzoic acid | Ni(II) | 2D network with sql topology | nih.gov |

| Thiophene-2,5-dicarboxylic acid | Sr(II) | 3D framework with rhombus channels | rsc.org |

| Oxidized 3,3′-Azodibenzoic Acid | Co(II) | 2D layer | researchgate.net |

Exploitation of Halogen Bonding and Hydrogen Bonding Interactions in Directed Assembly

Beyond its role as a linker in MOFs, this compound is a powerful tool in crystal engineering due to its ability to form predictable non-covalent interactions. The carboxylic acid group is a classic motif for forming robust hydrogen bonds. Typically, carboxylic acids form head-to-head dimers in the solid state, creating a highly stable supramolecular synthon.

Furthermore, the two iodine atoms are potent halogen bond donors. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis basic site, such as a lone pair on an oxygen, nitrogen, or another halogen atom. beilstein-journals.orguni-muenchen.de In the case of this compound, the iodine atoms can form strong C–I···O or C–I···I interactions, which act as "molecular glue" to direct the assembly of molecules into specific, extended architectures. rsc.org The interplay and competition between the strong hydrogen bonds of the carboxylic acid and the directional halogen bonds of the iodine atoms allow for the construction of complex and predictable supramolecular networks. rsc.org

The table below summarizes key intermolecular interactions involving halogen and hydrogen bonds that are relevant to the self-assembly of such molecules.

| Interaction Type | Donor | Acceptor | Typical Strength (kcal/mol) |

| Hydrogen Bond | -COOH | -COOH | 5 - 15 |

| Halogen Bond | C-I | O=C | 3 - 8 |

| Halogen Bond | C-I | N | 3 - 7 |

| Halogen Bond | C-I | Br⁻ | ~5 |

Role in Catalyst and Ligand Design for Organometallic and Organic Transformations

The functional groups of this compound also make it a valuable scaffold for the development of new catalysts and ligands. The field of organocatalysis has demonstrated that small organic molecules can catalyze a wide range of chemical reactions. Hypervalent iodine compounds, for example, are well-known oxidizing agents. The iodine atoms on this compound could potentially be oxidized to a higher valence state (I(III) or I(V)) to create a tailored oxidizing catalyst.

Derivatization for Functional Materials Research

There is no readily available scientific literature detailing the derivatization of This compound for the development of functional materials such as fluorescent probes, optical materials, or conjugated polymers. While the molecular structure of this compound, featuring a benzoic acid group, an ethoxy group, and two iodine atoms, suggests potential for various chemical modifications, specific research to this end has not been reported in the accessible scientific domain. The synthesis of derivatives from analogous compounds, such as other substituted benzoic acids, has been documented for creating materials with tailored properties. For instance, the synthesis of bis(3-{[2-(allyloxy)ethoxy]methyl}-2,4,6-trimethylbenzoyl)(phenyl)phosphine oxide demonstrates how benzoic acid structures can be modified to create photoinitiators for dental adhesives. beilstein-journals.org However, parallel research on This compound is not present in the available literature.

Development of Novel Analytical Methods for Research Quantification of Related Compounds

Similarly, a review of scientific databases indicates a lack of studies focused on developing novel analytical methods specifically for the quantification of This compound or its closely related compounds. General analytical techniques for halogenated organic compounds and benzoic acid derivatives are well-established, often employing chromatographic methods. For example, liquid chromatography-high resolution mass spectrometry (LC-HRMS) has been used for the selective identification of organic iodine compounds in various samples. nih.gov Gas chromatography (GC) techniques, including GC-MS with different ionization methods, have been compared for the analysis of iodinated derivatives of aromatic amines. nih.gov Furthermore, high-performance liquid chromatography (HPLC) is a common method for the analysis of various benzoic acid derivatives in foodstuffs and pharmaceutical formulations. researchgate.netlongdom.org These methods could likely be adapted for the analysis of This compound , but specific method development and validation for this compound are not documented in the searched scientific literature.

Future Perspectives and Emerging Research Avenues for 2 Ethoxy 3,5 Diiodobenzoic Acid

Exploration of Asymmetric Synthesis and Chiral Derivatization Strategies

The development of stereoselective synthesis methods is a cornerstone of modern organic chemistry, particularly for applications in pharmacology and materials science. While 2-Ethoxy-3,5-diiodobenzoic acid is achiral, its derivatization could lead to chiral molecules with potentially unique biological activities or chiroptical properties.

Future research could focus on the asymmetric transformation of the carboxylic acid or the aromatic ring. For instance, the development of chiral Brønsted acid catalysts could enable enantioselective reactions involving the carboxyl group. nih.gov Another avenue involves atroposelective synthesis, where restricted rotation around a single bond creates stable, non-superimposable stereoisomers. Although the parent molecule is unlikely to form stable atropisomers, derivatization that introduces bulky groups ortho to the ethoxy or carboxyl functionalities could induce axial chirality.

The exploration of chiral derivatizing agents could be used to resolve racemic mixtures of derivatives of this compound or to introduce a chiral center into the molecule. This would open pathways to new classes of chiral ligands for asymmetric catalysis or as building blocks for complex stereodefined molecules.

Table 1: Potential Strategies for Chiral Derivatization

| Strategy | Description | Potential Outcome |

|---|---|---|

| Catalytic Asymmetric Esterification | Use of chiral catalysts (e.g., N-heterocyclic carbenes, chiral DMAP analogues) to convert the carboxylic acid into a chiral ester. | Access to enantiopure ester derivatives for further functionalization. |

| Chiral Auxiliary-Mediated Alkylation | Attachment of a chiral auxiliary to the carboxylic acid to direct the stereoselective alkylation at a prochiral center introduced elsewhere in the molecule. | Formation of new stereocenters with high diastereoselectivity. |

| Atroposelective Functionalization | Introduction of bulky substituents via cross-coupling reactions at the iodine positions to create rotationally restricted biaryl systems. | Synthesis of novel atropisomeric compounds with potential applications in asymmetric catalysis. |

Integration into Flow Chemistry and Continuous Manufacturing Processes for Scalable Synthesis

The transition from traditional batch synthesis to continuous flow manufacturing represents a paradigm shift in chemical production, offering enhanced safety, efficiency, and scalability. The synthesis of this compound and its derivatives could significantly benefit from the adoption of flow chemistry principles.

Iodination reactions, often part of the synthesis of this compound, can be highly exothermic and may use hazardous reagents. Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. Furthermore, the small reactor volumes at any given time significantly improve the safety profile when handling reactive intermediates. A continuous process could involve sequential steps, such as etherification, iodination, and oxidation, within an integrated flow system, reducing manual handling and purification steps between stages. The synthesis of related diazo compounds has been demonstrated in flow, highlighting the potential for handling energetic intermediates more safely. orgsyn.org

Table 2: Comparison of Batch vs. Flow Synthesis for Iodinated Aromatics

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat exchange. |

| Scalability | Scaling up can be complex and may require significant process redesign. | Straightforward scaling by running the process for longer times or using parallel reactors ("scaling out"). |

| Process Control | Less precise control over reaction parameters like temperature, pressure, and mixing. | Precise and automated control over all reaction parameters, leading to higher consistency. |

| Efficiency | Often involves multiple work-up and isolation steps, leading to lower overall yield and more waste. | Potential for integrated multi-step reactions, telescoping syntheses, and in-line purification, improving yield and reducing waste. |

Advanced Applications in Bio-orthogonal Chemical Transformations

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.govresearchgate.net This field has revolutionized the study of biomolecules in their natural environment. springernature.comnih.gov The structure of this compound makes it an intriguing candidate for development into a bio-orthogonal probe or building block.

The iodine atoms are particularly noteworthy. They can participate in various metal-catalyzed cross-coupling reactions, which are increasingly being adapted for biological settings. nih.gov For instance, a this compound derivative could be functionalized with a biomolecule-targeting moiety. Subsequently, the iodine atoms could serve as handles for the attachment of reporter groups (e.g., fluorophores, affinity tags) via a bio-orthogonal palladium-catalyzed reaction.

Alternatively, the core structure could be modified to include classic bio-orthogonal functional groups. The ethoxy or carboxylic acid groups could be replaced or functionalized with an azide (B81097) or a strained alkyne, enabling participation in strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry". wikipedia.org The development of such derivatives would create powerful tools for chemical biology, enabling applications in cellular imaging, drug target identification, and proteomics. nih.gov

Computational Design and Predictive Modeling for Novel Reactivity and Material Properties

Computational chemistry provides powerful tools for predicting the behavior of molecules, guiding experimental work, and accelerating the discovery of new materials and reactions. nih.gov For this compound, computational methods can offer deep insights into its electronic structure, reactivity, and potential for self-assembly.

Density Functional Theory (DFT) calculations can be employed to model the molecule's geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. sapub.org The HOMO-LUMO gap is a key indicator of chemical reactivity and optical properties. The molecular electrostatic potential (MEP) surface can be calculated to predict sites susceptible to electrophilic or nucleophilic attack and to visualize regions responsible for intermolecular interactions like hydrogen and halogen bonding.

Quantitative Structure-Activity Relationship (QSAR) and machine learning models could be developed to predict the biological activity or material properties of a library of virtual derivatives. nih.govelsevierpure.com By correlating structural features with functional outcomes, these models can prioritize the synthesis of compounds with the highest probability of success for a given application, such as inhibiting a specific enzyme or forming a material with a desired band gap. ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can also be performed in silico to assess the drug-like properties of potential therapeutic derivatives at an early stage. mdpi.com

Table 3: Illustrative Computational Parameters for this compound

| Computational Method | Predicted Property | Potential Application/Insight |

|---|---|---|

| DFT (B3LYP/6-31G(d)) | Molecular Geometry | Predict bond lengths, bond angles, and dihedral angles. |

| DFT/MEP | Electrostatic Potential | Identify positive (σ-hole) regions on iodine for halogen bonding and negative regions on oxygen atoms for hydrogen bonding. |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Energies | Predict UV-Vis absorption spectra and chiroptical properties of derivatives. |

| QSAR/Machine Learning | Predicted Biological Activity (e.g., pIC₅₀) | Guide the design of new derivatives with enhanced therapeutic potential. |

| Molecular Dynamics (MD) | Self-Assembly Behavior | Simulate how molecules interact in solution or in the solid state to form supramolecular structures. |

Synergistic Approaches Combining Synthetic Methodologies with Supramolecular and Materials Design Principles

The future of materials science lies in the rational design of molecules that can self-assemble into highly ordered, functional superstructures. This compound is an excellent candidate for the development of novel supramolecular materials due to its capacity for multiple, specific non-covalent interactions.

The two iodine atoms can act as powerful halogen bond donors . This is a highly directional interaction where the electropositive region on the iodine (the σ-hole) is attracted to a Lewis base (e.g., a nitrogen or oxygen atom). The carboxylic acid group is a classic hydrogen bond donor and acceptor, capable of forming robust dimers or extended chains. The interplay between these orthogonal interactions—halogen bonding and hydrogen bonding—could be exploited to construct complex and predictable 2D and 3D architectures, such as porous organic frameworks or liquid crystals. The ethoxy group, while less interactive, can influence solubility and modulate the solid-state packing of the molecules.

By combining advanced synthetic strategies (e.g., to create derivatives with different hydrogen/halogen bond acceptors) with computational modeling and principles of crystal engineering, researchers could design novel materials based on this scaffold. Potential applications for such materials include gas storage, separation technologies, and organic electronics, where the ordered arrangement of the iodinated aromatic rings could facilitate charge transport.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-ethoxy-3,5-diiodobenzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A two-step approach is recommended: (i) iodination of 2-ethoxybenzoic acid using iodine monochloride in acetic acid under controlled temperature (40–60°C) to achieve regioselective diiodination, and (ii) purification via recrystallization from ethanol/water mixtures. Yield optimization requires careful stoichiometric control of iodine sources and reaction time monitoring via TLC. Alkylation of precursors like 2-amino-3,5-diiodobenzoic acid (using ethyl iodide in ethanol with KOH) has been attempted but may yield <65% due to competing side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

- Methodological Answer : Use a combination of:

- FT-IR : Confirm ester (C-O-C) and carboxylic acid (O-H) functional groups. The ethoxy group shows a C-O stretch at ~1,100 cm⁻¹ .

- NMR : NMR should display a singlet for aromatic protons (absence of coupling due to iodine’s electronegativity) and a triplet for the ethoxy methyl group. NMR resolves iodine-induced deshielding effects on carbons at positions 3 and 5 .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (expected m/z: ~434.84 for C₉H₇I₂O₃) and isotopic patterns from iodine .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : The compound is light-sensitive; store in amber glass vials under inert gas (N₂/Ar) at 2–8°C. Solubility in polar aprotic solvents (e.g., DMSO) facilitates stock solutions, but avoid prolonged exposure to moisture. Toxicity data for analogs (e.g., LD₅₀ oral rat: 180 mg/kg for 3,5-diiodoanthranilic acid) suggest strict PPE use (gloves, goggles) during handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from substituent positioning. For example, halogenation at positions 3 and 5 enhances bioactivity compared to amino/nitro groups . Use structure-activity relationship (SAR) studies:

- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase) using UV-Vis kinetics to compare IC₅₀ values.

- Crystallography : Co-crystallize derivatives with target proteins (e.g., serum albumin) to identify binding modes .

- Computational modeling : DFT calculations predict electronic effects of iodine/ethoxy groups on reactivity .

Q. What strategies improve regioselective functionalization of this compound for targeted applications?

- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) enables selective modification at iodine-free positions. For example, coupling terminal alkynes at position 4 achieves >80% regioselectivity under inert conditions (Pd(PPh₃)₄, CuI, DMF) . Monitor reaction progress via HPLC-MS to minimize polyhalogenation byproducts.

Q. How can researchers troubleshoot low yields in alkylation or esterification reactions involving this compound?

- Methodological Answer : Common issues include steric hindrance from iodine and ethoxy groups. Mitigation steps:

- Solvent optimization : Use high-polarity solvents (DMSO/DMF) to enhance reagent solubility.

- Catalyst screening : Employ phase-transfer catalysts (e.g., TBAB) for biphasic reactions.

- Temperature control : Gradual heating (50–70°C) prevents decomposition. Prior studies report 65% yield for ethyl ester formation via reflux in ethanol with glacial acetic acid .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., unexpected NMR splitting) be addressed during characterization?

- Methodological Answer : Anomalies may stem from isotopic effects (iodine’s ) or residual solvents. Solutions:

- Decoupling experiments : Suppress - coupling in NMR.

- Dynamic light scattering (DLS) : Check for aggregation in solution-phase studies.

- Alternative techniques : Solid-state IR linear dichroism (IR-LD) clarifies molecular orientation in crystals .

Q. Why do certain synthetic routes for this compound derivatives produce inconsistent bioactivity outcomes?

- Methodological Answer : Variability often arises from trace impurities (e.g., unreacted iodine) or stereochemical heterogeneity. Implement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.